

# Application Notes and Protocols for SHP389 (TNO155) in Xenograft Studies

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## Compound of Interest

Compound Name: SHP389

Cat. No.: B8143749

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These application notes provide a comprehensive overview of the dosage and administration of **SHP389**, also known as TNO155, in various preclinical xenograft models. The information is intended for researchers, scientists, and drug development professionals engaged in oncology research.

## Introduction

**SHP389** (TNO155) is a selective, allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway. Dysregulation of this pathway is a common driver of oncogenesis. These notes summarize the preclinical application of **SHP389** in xenograft studies, providing data on effective dosages, administration schedules, and experimental protocols.

## Quantitative Data Summary

The following tables summarize the dosages and administration of **SHP389** in various xenograft models as reported in preclinical studies.

Table 1: **SHP389** (TNO155) Monotherapy in Xenograft Models

Cancer Type	Cell Line / Model	Dosage	Administration Route	Dosing Schedule	Outcome
Neuroblastoma	Kelly (ALK-F1174L)	7.5 mg/kg	Oral	Twice daily	Moderate tumor growth inhibition[1]
Neuroblastoma	Kelly (ALK-F1174L)	20 mg/kg	Oral	Twice daily	Moderate, variable responses[1]
Colorectal Cancer	HT-29	20 mg/kg	Oral	Twice daily	Moderate tumor growth inhibition[2]

Table 2: **SHP389** (TNO155) Combination Therapy in Xenograft Models

Cancer Type	Cell Line / Model	Combination Agent(s)	SHP389 Dosage	Administration Route	Dosing Schedule	Outcome
Neuroblastoma	Kelly (ALK-F1174L)	Lorlatinib (1 mg/kg, twice daily)	7.5 mg/kg	Oral	Twice daily	Significant tumor growth inhibition[1]
Neuroblastoma	Kelly (ALK-F1174L)	Lorlatinib (5 mg/kg, twice daily)	20 mg/kg	Oral	Twice daily	Significant tumor growth inhibition[1]
Colorectal Cancer	HT-29	Dabrafenib (30 mg/kg, daily) + Trametinib (0.3 mg/kg, daily)	20 mg/kg	Oral	Twice daily	Enhanced tumor growth inhibition compared to single agents[2]
NSCLC	LU-99	Ribociclib (75 mg/kg, daily)	20 mg/kg	Oral	Twice daily	Significant tumor growth inhibition[2]
NSCLC	LU-99	Trametinib (0.075 mg/kg, daily)	20 mg/kg	Oral	Twice daily	Significant tumor growth inhibition[2]
NSCLC & Colorectal Cancer	Patient-Derived Xenografts	Ribociclib (75 mg/kg, daily)	10 mg/kg	Oral	Twice daily	Tolerated and effective in a panel of PDX models[2]

## Experimental Protocols

### Cell Line-Derived Xenograft (CDX) Model Establishment

This protocol describes the generation of subcutaneous xenografts using cancer cell lines.

- **Cell Culture:** Culture cancer cell lines (e.g., Kelly, HT-29, LU-99) in appropriate media and conditions until they reach 70-80% confluency.
- **Cell Harvesting:** Wash cells with PBS, detach using trypsin-EDTA, and then neutralize with complete media.
- **Cell Counting and Viability:** Centrifuge the cell suspension, resuspend in serum-free media or PBS, and determine cell count and viability using a hemocytometer or automated cell counter.
- **Injection:** Resuspend the required number of viable cells (typically  $1 \times 10^6$  to  $1 \times 10^7$ ) in a 1:1 mixture of serum-free media and Matrigel.
- **Implantation:** Subcutaneously inject the cell suspension (total volume of 100-200  $\mu$ L) into the flank of immunocompromised mice (e.g., nude or NSG mice).
- **Tumor Monitoring:** Monitor tumor growth by caliper measurements two to three times weekly. Tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- **Treatment Initiation:** Once tumors reach a predetermined size (e.g., 100-200  $\text{mm}^3$ ), randomize mice into treatment groups.

### SHP389 (TNO155) Administration

This protocol outlines the procedure for oral administration of **SHP389**.

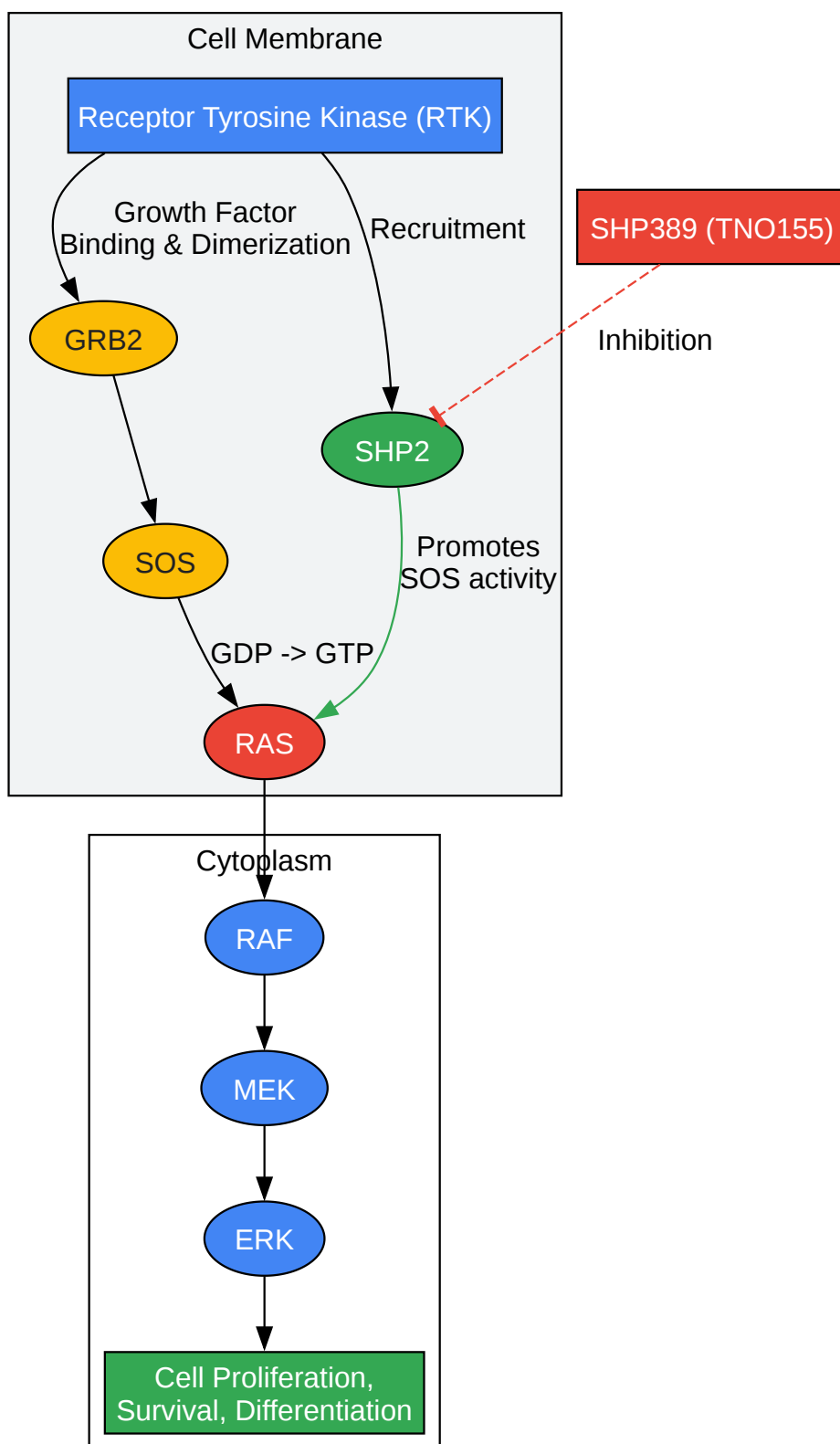
- **Formulation:** Prepare **SHP389** in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose). The specific formulation should be optimized for solubility and stability.
- **Dosage Calculation:** Calculate the required dose for each mouse based on its body weight.
- **Administration:** Administer the calculated volume of the **SHP389** formulation to the mice via oral gavage.

- **Monitoring:** Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, or altered appearance. Body weight should be recorded at least twice weekly.

## Signaling Pathways and Experimental Workflow

### SHP2 Signaling Pathway

The following diagram illustrates the role of SHP2 in the RAS-MAPK signaling pathway and the mechanism of action of **SHP389**.

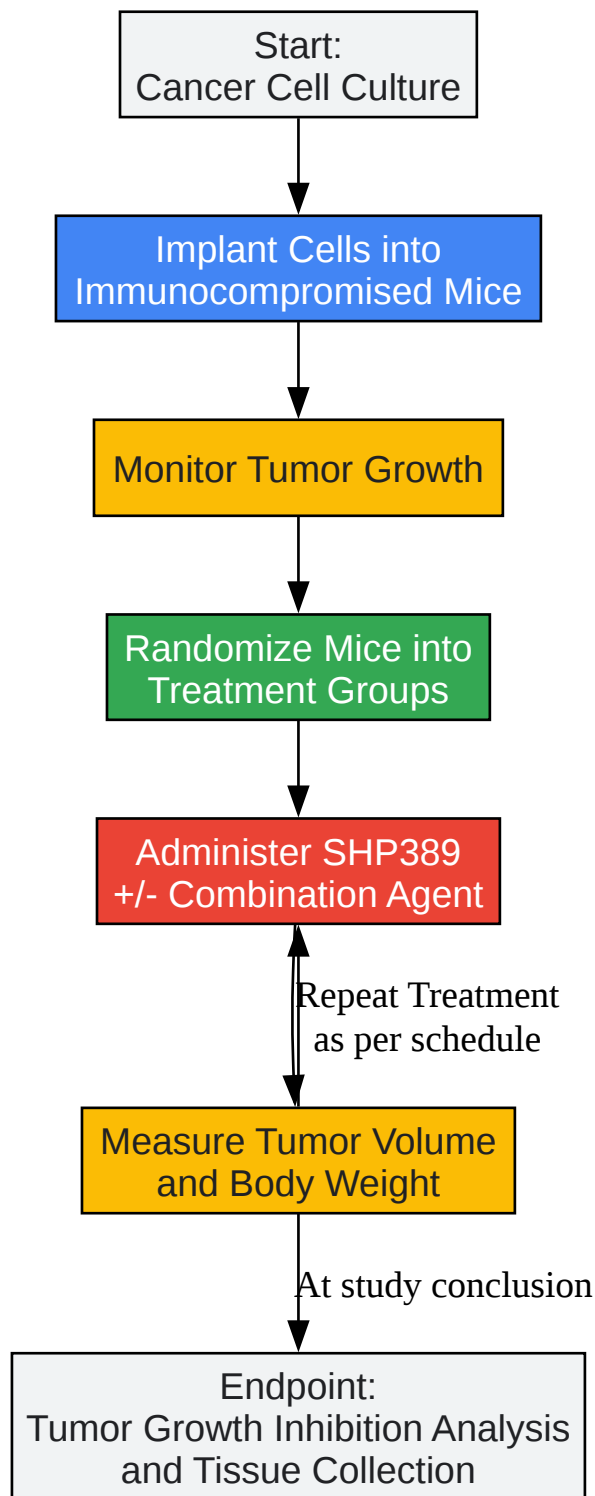


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Caption: SHP2's role in the RAS-MAPK pathway and its inhibition by **SHP389**.

## Xenograft Study Experimental Workflow

The diagram below outlines the typical workflow for a xenograft study evaluating **SHP389**.



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Caption: A typical workflow for a preclinical xenograft study.

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## References

- 1. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
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